![molecular formula C6H3F2N3O B15276127 5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a compound that belongs to the class of pyrrolopyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its role as a selective inhibitor of certain enzymes, making it a valuable candidate for drug development.
Métodos De Preparación
The synthesis of 5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives.
Formation of Intermediates: These starting materials are treated with ammonia to form 2-(4-aminopyrimidin-5-yl)acetamides.
Cyclization: The intermediates are then cyclized to form the target compound.
Análisis De Reacciones Químicas
5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophilic reagents.
Cyclization: Cyclization reactions can be employed to form more complex ring structures from this compound
Aplicaciones Científicas De Investigación
5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a selective inhibitor of cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapy.
Neurodegenerative Diseases: The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting microtubule affinity regulating kinase (MARK).
Cardiovascular Disorders: It has shown promise in activating soluble guanylate cyclase, which is beneficial for treating cardiovascular disorders.
Mecanismo De Acción
The mechanism of action of 5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets:
MARK Inhibition: It inhibits MARK, which is involved in the phosphorylation of tau proteins, thereby potentially reducing tau aggregation in Alzheimer’s disease.
Soluble Guanylate Cyclase Activation: The compound activates soluble guanylate cyclase, leading to increased levels of cyclic GMP, which has various physiological effects, including vasodilation.
Comparación Con Compuestos Similares
5,5-Difluoro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one can be compared with other similar compounds:
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound lacks the difluoro substitution but shares the core structure and biological activities.
2-Substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These derivatives have various substituents at the 2-position, which can modulate their biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Derivatives: These compounds have a different ring structure but exhibit similar kinase inhibition properties.
Propiedades
Fórmula molecular |
C6H3F2N3O |
|---|---|
Peso molecular |
171.10 g/mol |
Nombre IUPAC |
5,5-difluoro-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C6H3F2N3O/c7-6(8)3-1-9-2-10-4(3)11-5(6)12/h1-2H,(H,9,10,11,12) |
Clave InChI |
HSKAJHFUWPMFKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)NC(=O)C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


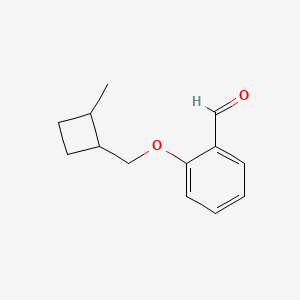
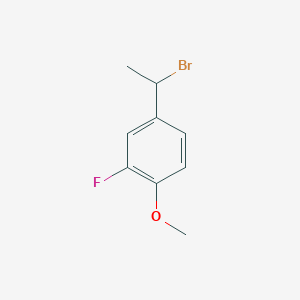
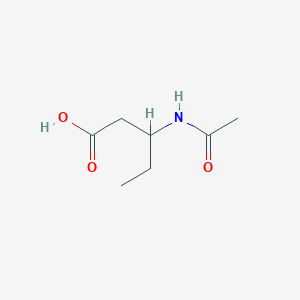
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)
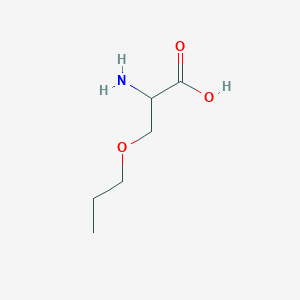
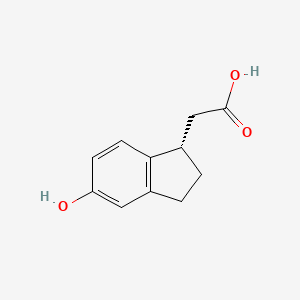
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
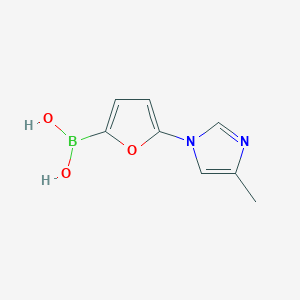
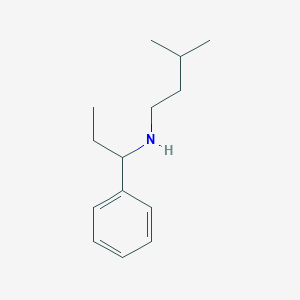
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
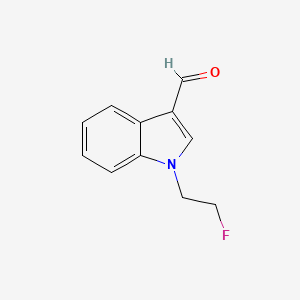
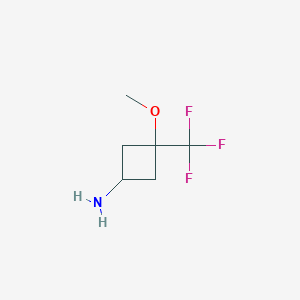

![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
